molecular formula C18H19NO2S B14818606 propyl 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzoate

propyl 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzoate

Cat. No.: B14818606
M. Wt: 313.4 g/mol
InChI Key: OPFXUQVOPMTAGS-UHFFFAOYSA-N
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Description

Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate is an organic compound with the molecular formula C18H19NO2S It is a derivative of benzoic acid and features a propyl ester group, a benzylideneamino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate typically involves a multi-step process:

    Formation of 4-(methylsulfanyl)benzaldehyde: This can be achieved by the reaction of 4-(methylsulfanyl)benzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).

    Schiff Base Formation: The 4-(methylsulfanyl)benzaldehyde is then reacted with 4-aminobenzoic acid to form the Schiff base, 4-{[4-(methylsulfanyl)benzylidene]amino}benzoic acid.

    Esterification: Finally, the Schiff base is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate: Unique due to the presence of both the Schiff base and methylsulfanyl groups.

    Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoic acid: Similar structure but lacks the ester group.

    Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the Schiff base and methylsulfanyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

propyl 4-[(4-methylsulfanylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H19NO2S/c1-3-12-21-18(20)15-6-8-16(9-7-15)19-13-14-4-10-17(22-2)11-5-14/h4-11,13H,3,12H2,1-2H3

InChI Key

OPFXUQVOPMTAGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)SC

Origin of Product

United States

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